3-(Aziridin-1-yl)-4-nitrobenzamide

Nitroreductase prodrug activation Regioisomer structure-activity relationship GDEPT cytotoxicity screening

Procure 3-(Aziridin-1-yl)-4-nitrobenzamide for your next-generation GDEPT or parasitology study. Unlike the clinical lead CB 1954, this compound's distinct 3-aziridinyl, 4-nitro regioisomeric space is predicted to generate a single, well-defined hydroxylamine metabolite, providing a simplified model for DNA adduct studies and a potentially advantageous attenuated bystander effect. Its structure aligns with SAR data for parasitic nitroreductase activation, making it a crucial scaffold for drug candidate optimization. Avoid experimental failure by choosing a defined reagent, not an imprecise analog.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B8379265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aziridin-1-yl)-4-nitrobenzamide
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1CN1C2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O3/c10-9(13)6-1-2-7(12(14)15)8(5-6)11-3-4-11/h1-2,5H,3-4H2,(H2,10,13)
InChIKeyHTIRJKNIIIRSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aziridin-1-yl)-4-nitrobenzamide: Mono-Nitro Aziridinyl Benzamide Prodrug Scaffold for Targeted Enzyme-Activated Research


3-(Aziridin-1-yl)-4-nitrobenzamide (CAS 260563-69-7; molecular formula C9H9N3O3; molecular weight 207.186) is a mono-nitro aziridinyl benzamide belonging to the broader class of nitroaromatic prodrugs that undergo enzyme-mediated nitroreduction to generate cytotoxic hydroxylamine species [1]. Unlike the clinically studied dinitro analog CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), this compound bears a single nitro group at the 4-position and an aziridine ring at the 3-position of the benzamide core, representing a structurally distinct regioisomer within the aziridinyl nitrobenzamide family [2]. The compound is of research interest for nitroreductase (NTR)-dependent gene-directed enzyme prodrug therapy (GDEPT) and parasite-selective activation strategies, where regioisomeric positioning and nitro substitution pattern critically govern substrate specificity, cytotoxic potency, and metabolic activation pathway [3].

Why 3-(Aziridin-1-yl)-4-nitrobenzamide Cannot Be Casually Interchanged with CB 1954 or Other Aziridinyl Nitrobenzamide Analogs


Within the aziridinyl nitrobenzamide class, small structural perturbations—specifically regioisomeric aziridine placement and nitro group count—produce large, functionally decisive differences in enzyme substrate specificity, cytotoxic potency, and metabolite profile. CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) is a clinical-stage prodrug with well-characterized activation by E. coli NTR and human NQO2 [1]. Yet the isomeric 2-aziridinyl-3,5-dinitrobenzamide is approximately 10-fold less potent in NTR-transfected cell lines, demonstrating that aziridine position alone can abolish therapeutic potency [1]. Similarly, in Leishmania major NTR (LmNTR) screens, compounds bearing only a single 2-nitro group were categorized as poor substrates with negligible activity, whereas the 4-nitro group was identified as critical for enzyme activation [2]. 3-(Aziridin-1-yl)-4-nitrobenzamide occupies a unique regioisomeric space—3-aziridinyl, 4-nitro—whose activation and selectivity profile is mechanistically distinct from both the 5-aziridinyl dinitro clinical lead and the inactive 2-nitro mono-nitro analogs. Substituting this compound with CB 1954 or other analogs without verifying enzyme-specific activation parameters risks experimental failure or erroneous activity interpretation.

Product-Specific Quantitative Evidence Guide: 3-(Aziridin-1-yl)-4-nitrobenzamide Differentiation Data


Regioisomeric Aziridine Position Determines NTR-Dependent Cytotoxic Potency: 2-Aziridinyl vs 5-Aziridinyl 10-Fold Difference Establishes Position Sensitivity

The position of the aziridine ring on the benzamide scaffold is a primary determinant of nitroreductase-dependent cytotoxicity. In a panel of NTR-transfected cell lines, the 2-aziridinyl-3,5-dinitrobenzamide regioisomer exhibited approximately 10-fold lower potency than the 5-aziridinyl clinical lead CB 1954 [1]. This demonstrates that even among dinitro-substituted analogs, shifting the aziridine from position 5 to position 2 causes a potency loss of one full order of magnitude. The 3-aziridinyl position of the target compound represents a distinct regioisomeric state not evaluated in this published SAR series, implying that its activation and potency parameters cannot be inferred from either the 5-aziridinyl or 2-aziridinyl data without direct experimental determination [1].

Nitroreductase prodrug activation Regioisomer structure-activity relationship GDEPT cytotoxicity screening

Mono-Nitro vs Di-Nitro Substitution Dictates LmNTR Substrate Competence: Single 4-Nitro Group as a Critical Determinant of Parasite Enzyme Activation

In a biochemical screen of 13 aziridinyl nitrobenzamides (ANBs) against purified Leishmania major NTR (LmNTR), the number and position of nitro groups was found to be the decisive factor for substrate competence. All 10 compounds that were efficiently metabolized by LmNTR shared a common 2,4-dinitro substitution pattern relative to the aziridine ring. Critically, the three ANBs containing only a single 2-nitro group were deemed 'poor' substrates with negligible activity values [1]. Conversely, SAR analysis within the same study established that the 4-nitro group is specifically important for LmNTR catalytic recognition [1]. The target compound, bearing a single nitro group at the 4-position (rather than the 2-position of the inactive mono-nitro analogs), occupies a mechanistically distinct space: it carries the nitro group at the position shown to be critical for LmNTR activity, while lacking the second (2-position) nitro group that defines the dinitro clinical lead CB 1954.

Leishmania major nitroreductase Prodrug metabolism Antiparasitic drug discovery

Parasite-Selective Cytotoxicity Window: Aziridinyl Nitrobenzamide Class Demonstrates >100-fold to >2,000-fold Therapeutic Index In Vitro

The aziridinyl nitrobenzamide chemotype exhibits a fundamental biological property of high selective toxicity toward parasite cells over mammalian host cells, a feature mechanistically linked to parasite-specific type I nitroreductase (NTR) expression absent in higher eukaryotes [1]. In the Leishmania major intracellular amastigote assay, the prototype compound CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) demonstrated >2,000-fold selective toxicity toward the parasite (amastigote IC50 = 0.05 μM) compared to differentiated human THP-1 macrophage-like cells (IC50 > 100 μM). Two additional aziridinyl dinitrobenzamide analogs, CB1964 and NH11, showed >2,000-fold and >1,667-fold selective toxicity, respectively [1]. All ANBs screened in this study exhibited no growth-inhibitory effect against the mammalian cell line at concentrations up to 100 μM [1]. This selectivity is mechanistically grounded in the requirement for nitroreduction by parasite-encoded NTR enzymes, a process that does not occur efficiently in mammalian cells lacking type I NTRs [2].

Antiparasitic selectivity Therapeutic index Mammalian cell safety window

Differential Bystander Killing Efficiency Driven by Side Chain and Nitro Substitution: Mononitro Compounds May Offer Attenuated Bystander Effects Advantageous for Selective Cell Ablation

In multicellular layer coculture experiments designed to quantify bystander killing efficiency in GDEPT applications, the parent compound CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) generated a robust bystander effect, while an analog with a more hydrophilic diol-containing side chain exhibited a 'weaker bystander effect' that was explicitly noted as a potential advantage for selective cell ablation of NTR-tagged cells in normal tissues [1]. The metabolite profile is a key determinant: CB 1954 yields both 2- and 4-hydroxylamine metabolites following NTR reduction, whereas related analogs with substituted carboxamides produce only a single hydroxylamine metabolite, potentially due to steric constraints on active-site binding [1]. By analogy, 3-(aziridin-1-yl)-4-nitrobenzamide, with its single 4-nitro group, is structurally constrained to generate a single hydroxylamine species (at the 4-position) upon nitroreduction, which may result in a distinct, potentially more controllable bystander profile compared to the dual-hydroxylamine-producing dinitro lead.

Bystander effect GDEPT cell ablation Metabolite diffusion

Best Research and Industrial Application Scenarios for 3-(Aziridin-1-yl)-4-nitrobenzamide


Nitroreductase-Dependent Gene-Directed Enzyme Prodrug Therapy (GDEPT) with Altered Bystander Properties

In GDEPT systems where spatial precision of cell killing is paramount—such as conditional ablation of specific neuronal populations or selective elimination of NTR-marked stem cells in transgenic models—3-(aziridin-1-yl)-4-nitrobenzamide may offer a therapeutically desirable attenuated bystander effect. The SAR literature demonstrates that reducing hydroxylamine metabolite multiplicity (from dual to single) can weaken bystander killing, a property explicitly identified as advantageous for selective cell ablation in normal tissues [1]. As a mono-nitro compound predicted to generate a single 4-hydroxylamine species upon NTR reduction, this scaffold is mechanistically suited to applications where containment of the cytotoxic zone is a design requirement.

Antiparasitic Drug Discovery Targeting Trypanosomatid Infections via Parasite-Specific Nitroreductase Activation

The aziridinyl nitrobenzamide class, to which this compound belongs, has demonstrated high selective toxicity for Leishmania and Trypanosoma parasites (>1,600-fold to >2,000-fold selectivity over mammalian cells) through activation by parasite-encoded type I nitroreductases absent from the human host [1][2]. The compound's 4-nitro group aligns with the SAR-identified critical structural feature for LmNTR recognition, positioning it as a candidate scaffold for medicinal chemistry optimization toward leishmanicidal or trypanocidal leads. Its mono-nitro structure may also offer simplified metabolite characterization compared to dinitro analogs, facilitating preclinical ADME studies [2].

Regioisomeric SAR Tool Compound for Probing Aziridine Position Effects on NTR Active-Site Binding and Prodrug Activation Kinetics

Published SAR data establishes that aziridine position is a potency-critical parameter: the 2-aziridinyl regioisomer is ~10-fold less potent than the 5-aziridinyl CB 1954 in NTR-transfected cell cytotoxicity assays [1]. The 3-aziridinyl position remains the key gap in the regioisomeric matrix (2-, 3-, and 5-positions). Including 3-(aziridin-1-yl)-4-nitrobenzamide in comparative SAR panels would complete the regioisomeric dataset, enabling comprehensive structure-activity mapping of how aziridine ring placement influences NTR active-site geometry, nitroreduction efficiency, and DNA crosslinking propensity.

Mono-Nitro Prodrug Scaffold for Investigating Hydroxylamine Metabolite Stability and DNA Reactivity in Defined Reduction Systems

Unlike CB 1954, which generates a mixture of 2- and 4-hydroxylamine metabolites with distinct DNA reactivity profiles, 3-(aziridin-1-yl)-4-nitrobenzamide is predicted to produce a single, structurally defined hydroxylamine species upon enzymatic or chemical nitroreduction [1]. This simplification is analytically advantageous for mechanistic studies requiring unambiguous metabolite identification, kinetic characterization of DNA adduct formation, and quantitative comparison of mono-functional vs bi-functional alkylating species. Researchers investigating the chemical biology of nitroaromatic prodrug activation would benefit from the reduced metabolite complexity of the mono-nitro scaffold.

Quote Request

Request a Quote for 3-(Aziridin-1-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.